2-Decalenylidene oxide
Description
2-Decalenylidene oxide is a bicyclic organic compound characterized by a fused decalin structure with an epoxide functional group. Its molecular framework consists of two cyclohexane rings fused in a trans-decalin configuration, with an oxygen atom bridging adjacent carbons to form the oxide moiety. This compound is of interest in synthetic organic chemistry due to its strained epoxide ring, which imparts unique reactivity in ring-opening reactions, polymerization, and catalytic transformations.
Properties
CAS No. |
7125-53-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,2'-oxirane] |
InChI |
InChI=1S/C11H18O/c1-2-4-10-7-11(8-12-11)6-5-9(10)3-1/h9-10H,1-8H2 |
InChI Key |
FPFVZIDENANHLL-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3(CCC2C1)CO3 |
Canonical SMILES |
C1CCC2CC3(CCC2C1)CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in H₂O (g/L) | Ring Strain Energy (kJ/mol) |
|---|---|---|---|---|
| This compound | ~152.2 | 210–220 (est.) | <0.1 | ~110 (estimated) |
| Decalin oxide | 138.2 | 185–195 | <0.1 | ~90 |
| Norbornene oxide | 122.1 | 160–170 | 0.5 | ~130 |
| Cyclohexene oxide | 98.1 | 130–135 | 2.3 | ~85 |
Table 2: Reactivity in Ring-Opening Reactions
| Compound | Reaction with H₂O (Rate Constant, s⁻¹) | Reaction with Grignard Reagents (Yield %) |
|---|---|---|
| This compound | 0.002 (acid-catalyzed) | 85–90 |
| Norbornene oxide | 0.015 (acid-catalyzed) | 70–75 |
| Cyclohexene oxide | 0.001 (base-catalyzed) | 60–65 |
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